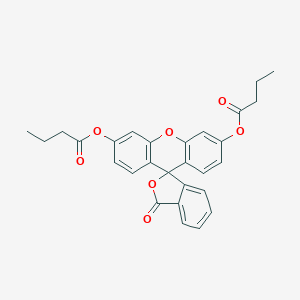

Fluorescein dibutyrate

概览

描述

Synthesis Analysis

Fluorescein dibutyrate is synthesized through the reaction of fluorescein with 1-bromobutane in the presence of potassium carbonate. This process involves the preparation of dibutyl ester-ether fluorescein, characterized by its distinct crystal and molecular structure determined by single crystal X-ray diffraction techniques (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Molecular Structure Analysis

The crystal structure of fluorescein dibutyrate is monoclinic, belonging to the space group P2(1)/n. Its lattice parameters are a = 8.0460(19) Å, b = 13.198(3) Å, c = 22.208(5) Å, with a density calculated at 1.228 mg/m³. The structure reveals intermolecular O-H hydrogen bonds forming a three-dimensional network, which is crucial for understanding its chemical reactivity and interactions (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Chemical Reactions and Properties

Fluorescein dibutyrate exhibits a range of chemical reactions and properties, significantly influenced by its molecular structure. For example, the introduction of silicon in place of an oxygen atom in fluorescein analogues can lead to significant changes in their chemical equilibrium, absorption, and fluorescence spectra, demonstrating the compound's versatile nature in chemical reactions and its potential for developing novel fluorescent probes (K. Hirabayashi et al., 2015).

Physical Properties Analysis

The physical properties of fluorescein dibutyrate, including its fluorescence spectra, are pivotal in its application in biological and chemical studies. Its high fluorescence quantum yield and photostability make it an excellent candidate for various analytical and diagnostic applications. The compound's UV-vis absorption and fluorescence spectra have been extensively studied, highlighting its potential as a fluorescent tracer (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Chemical Properties Analysis

The chemical properties of fluorescein dibutyrate, such as its reactivity towards other compounds and its stability under different conditions, have been a subject of research. Its ability to form complexes with metals and undergo various photophysical processes is of particular interest. These properties are essential for its applications in developing fluorescent probes and sensors for biological and environmental monitoring (N. Negm et al., 2016).

科研应用

Biological Systems Probe : Fluorescein's spectral properties are useful for probing hydrogen bonding environments in biological systems. Changes in its absorption and fluorescence properties are influenced by solvent effects (Klonis, Clayton, Voss, & Sawyer, 1998).

Fish Health Assessment : It serves as a rapid, non-toxic, and non-lethal method for detecting skin ulcers in fish, assisting in health and disease assessment of fish populations (Noga & Udomkusonsri, 2002).

Enhancing Immunoassays and Imaging : Heavy labeling of proteins and metallic silver particles can mitigate fluorescein self-quenching, creating ultrabright reagents for immunoassays and imaging applications (Lakowicz, Malicka, d'Auria, & Gryczynski, 2003).

Diagnostic Tool in Ophthalmology : Fluorescein angiography is a standard technique in clinical research for diagnosing and managing retinal and choroidal diseases (Patz, Finkelstein, Fine, & Murphy, 1986).

Impact on Cancer Treatment : Fluorescein photochemistry can negatively affect cell viability, energy metabolism, and the cell cycle, which is relevant for cancer treatment strategies (Šranková et al., 2022).

Retina Blood Flow Visualization : Intravenous fluorescein effectively visualizes circulating blood in the human retina, revealing blood flow patterns (Novotny & Alvis, 1961).

Geothermal Reservoir Tracing : Fluorescein is a reliable geothermal tracer for temperatures below 210°C, used for determining injection-production flow paths in geothermal reservoirs (Adams & Davis, 1991).

Ophthalmology Staining Properties : Unique in not staining cells or mucus, differentiating it from other dyes like Rose Bengal and alcian blue in ophthalmological applications (Norn, 1964).

Electrochemical Activity : As an electrochemically active compound, fluorescein is suitable for low pH solutions in electrochemical methods and alkaline solutions in spectrofluorimetric methods (Paziewska-Nowak et al., 2018).

Development of Novel Fluorescent Dyes : Modern chemistry and biology leverage fluorescein's properties to create sophisticated fluorescent dyes for biochemical and biological experiments (Lavis, 2017).

Safety And Hazards

Fluorescein dibutyrate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

性质

IUPAC Name |

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMHIZMGYHYHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064618 | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein dibutyrate | |

CAS RN |

7298-65-9 | |

| Record name | Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein, dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dibutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

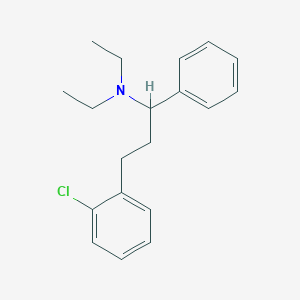

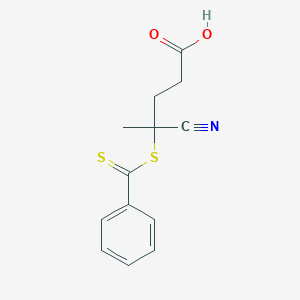

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

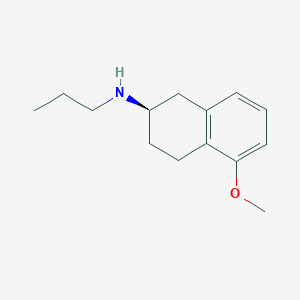

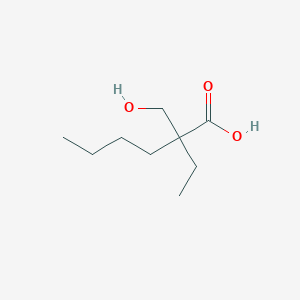

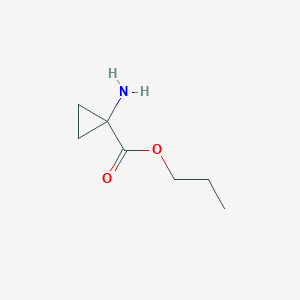

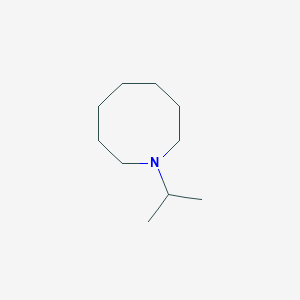

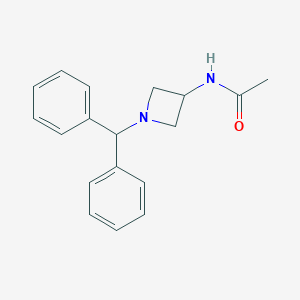

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)